3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride
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Overview
Description
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in the synthesis of other complex molecules and has significant importance in the study of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-3-(2-aminophenyl)propan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as an inhibitor or activator of enzymatic reactions. The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
- 3-Amino-1-propanol
- 3-Amino-2-phenylpropan-1-ol
Uniqueness
3-Amino-3-(2-aminophenyl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its dual amino groups and hydroxyl functionality make it versatile in various chemical transformations and biological interactions .
Properties
Molecular Formula |
C9H15ClN2O |
---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-amino-3-(2-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H |
InChI Key |
RUNFFVIDGPIROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)N.Cl |
Origin of Product |
United States |
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